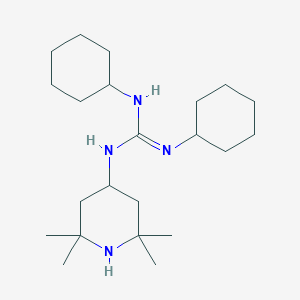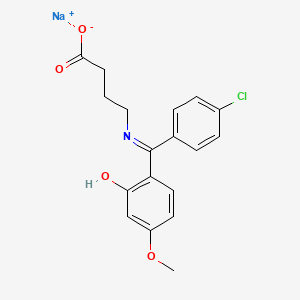
2-Ethyl-2-methyloxepan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-methyloxepan-4-one is an organic compound belonging to the class of oxepanes, which are seven-membered cyclic ethers. This compound is characterized by the presence of an oxepane ring with ethyl and methyl substituents at the second carbon and a ketone group at the fourth carbon. It is a versatile compound with various applications in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyloxepan-4-one can be achieved through several methods. One common approach involves the Baeyer-Villiger oxidation of 4-methylcyclohexanone using m-chloroperbenzoic acid (m-CPBA) and trifluoroacetic acid (TFA) as reagents . The reaction is typically carried out in dichloromethane (CH2Cl2) at 0°C, followed by warming to room temperature and allowing the reaction to proceed for 24 hours.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
2-Ethyl-2-methyloxepan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the oxygen atom in the oxepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or lactones.
Reduction: Alcohols.
Substitution: Substituted oxepanes with various functional groups.
科学的研究の応用
2-Ethyl-2-methyloxepan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 2-Ethyl-2-methyloxepan-4-one depends on its specific application. In enzymatic reactions, the compound may act as a substrate for enzymes, undergoing transformations through catalytic processes. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or receptors, leading to the formation of specific products or intermediates.
類似化合物との比較
Similar Compounds
4-Methylcyclohexanone: A precursor in the synthesis of 2-Ethyl-2-methyloxepan-4-one.
5-Methyloxepan-2-one: Another oxepane derivative with different substituents and properties.
2-Ethyl-2-methyl-1,3-dioxolane-4-one: A structurally similar compound with a dioxolane ring instead of an oxepane ring.
Uniqueness
This compound is unique due to its specific ring structure and substituents, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
特性
CAS番号 |
62519-14-6 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
2-ethyl-2-methyloxepan-4-one |
InChI |
InChI=1S/C9H16O2/c1-3-9(2)7-8(10)5-4-6-11-9/h3-7H2,1-2H3 |
InChIキー |
AXYRTCWSQVRMJN-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(=O)CCCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)



![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)



![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)

